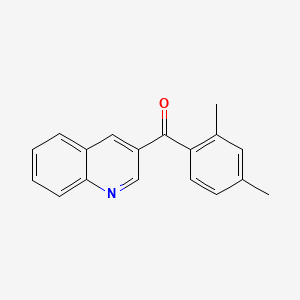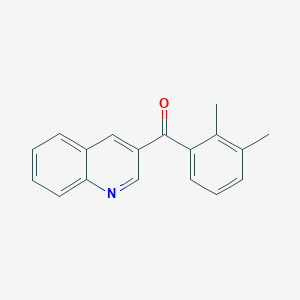
4-(3,4-Dichlorobenzoyl)quinoline; 97%
Übersicht
Beschreibung
4-(3,4-Dichlorobenzoyl)quinoline is a chemical compound with the molecular formula C16H9Cl2NO. Its molecular weight is 302.15 . It is also known by other names such as (3,4-dichlorophenyl)-quinolin-3-ylmethanone.
Molecular Structure Analysis
The molecular structure of 4-(3,4-Dichlorobenzoyl)quinoline consists of a quinoline ring attached to a 3,4-dichlorobenzoyl group . The exact 3D conformation of the molecule would require more specific data such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The predicted boiling point of 4-(3,4-Dichlorobenzoyl)quinoline is 480.6±40.0 °C, and its predicted density is 1.381±0.06 g/cm3 . Its pKa value is also predicted to be 1.88±0.13 .Wissenschaftliche Forschungsanwendungen
4-(3,4-Dichlorobenzoyl)quinoline; 97% has a wide range of applications in scientific research. It is a useful reagent for the synthesis of other compounds, such as 2-chloro-4-(3,4-dichlorobenzoyl)quinoline, which can be used as an intermediate in the synthesis of pharmaceuticals. It is also used as a photolabile protecting group for the synthesis of peptides and proteins. Additionally, 4-(3,4-Dichlorobenzoyl)quinoline; 97% can be used as a fluorescent probe for the detection of metal ions in solution.
Wirkmechanismus
The mechanism of action of 4-(3,4-Dichlorobenzoyl)quinoline; 97% is not fully understood. It is believed that the compound binds to metal ions, such as copper and zinc, and forms a complex that is fluorescent. This complex can then be used as a probe for the detection of metal ions in solution.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3,4-Dichlorobenzoyl)quinoline; 97% are not well understood. However, it is known that the compound is not toxic and has no mutagenic or carcinogenic effects. Additionally, 4-(3,4-Dichlorobenzoyl)quinoline; 97% is not known to interact with any enzymes or receptors in the body.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4-(3,4-Dichlorobenzoyl)quinoline; 97% in laboratory experiments is its high purity (97%) and low cost. Additionally, the compound is non-toxic and has no mutagenic or carcinogenic effects. The main limitation of using 4-(3,4-Dichlorobenzoyl)quinoline; 97% is its relatively low solubility in water, which can limit its use in certain experiments.
Zukünftige Richtungen
The future directions of research for 4-(3,4-Dichlorobenzoyl)quinoline; 97% are numerous. Further research is needed to understand the exact mechanism of action of the compound and its potential applications in medicinal chemistry. Additionally, further research is needed to explore the use of 4-(3,4-Dichlorobenzoyl)quinoline; 97% as a fluorescent probe for the detection of metal ions in solution. Other potential future directions of research include exploring the use of 4-(3,4-Dichlorobenzoyl)quinoline; 97% in the synthesis of pharmaceuticals and the development of new methods for its synthesis.
Synthesemethoden
The synthesis of 4-(3,4-Dichlorobenzoyl)quinoline; 97% can be achieved by a number of methods. The most commonly used method is the reaction of 3,4-dichlorobenzoyl chloride and quinoline in an aqueous medium at elevated temperatures. The reaction is typically carried out in an aqueous solution of sodium hydroxide and the desired product is isolated by filtration. Alternatively, 4-(3,4-Dichlorobenzoyl)quinoline; 97% can also be synthesized from the reaction of 3,4-dichlorobenzaldehyde and quinoline in the presence of an acid catalyst at room temperature.
Eigenschaften
IUPAC Name |
(3,4-dichlorophenyl)-quinolin-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO/c17-13-6-5-11(8-14(13)18)16(20)12-7-10-3-1-2-4-15(10)19-9-12/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYHMWFGDCFOKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701264678 | |
| Record name | (3,4-Dichlorophenyl)-3-quinolinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701264678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1187168-46-2 | |
| Record name | (3,4-Dichlorophenyl)-3-quinolinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187168-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,4-Dichlorophenyl)-3-quinolinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701264678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















